![molecular formula C10H17NO B6253511 decahydro-1H-1-benzazepin-2-one, Mixture of diastereomers CAS No. 146032-52-2](/img/no-structure.png)
decahydro-1H-1-benzazepin-2-one, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Decahydro-1H-1-benzazepin-2-one is a chemical compound with the molecular formula C10H17NO and a molecular weight of 167.25 . It is also known by the synonyms 2H-1-Benzazepin-2-one, decahydro .
Synthesis Analysis
The synthesis of decahydro-1H-1-benzazepin-2-one and its derivatives has been a topic of interest in recent years . An effective approach to the synthesis of 1-ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one has been developed based on N-acyl-N-ethylaniline, which was subjected to intramolecular alkylation at the ortho position of the aromatic ring under the conditions of the Friedel–Crafts reaction .Molecular Structure Analysis
The molecular structure of decahydro-1H-1-benzazepin-2-one consists of a benzazepine ring, which is a seven-membered ring containing nitrogen, fused to a benzene ring . The molecule contains a total of 54 bonds, including 21 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 six-membered ring, 1 seven-membered ring, 1 eleven-membered ring, and 1 tertiary amide (aliphatic) .Physical And Chemical Properties Analysis
The physical and chemical properties of decahydro-1H-1-benzazepin-2-one include a predicted boiling point of 335.3±11.0 °C and a predicted density of 0.991±0.06 g/cm3 . The pKa value is predicted to be 16.19±0.20 .Future Directions
The future directions for research on decahydro-1H-1-benzazepin-2-one could include further exploration of its synthesis methods, investigation of its mechanism of action, and evaluation of its potential applications in the treatment of various diseases . Additionally, the development of methods for the analysis of mixtures of its diastereomers could be a promising area of research .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for decahydro-1H-1-benzazepin-2-one involves the reduction of a ketone group followed by cyclization to form the benzazepine ring. The final product is a mixture of diastereomers.", "Starting Materials": [ "Cyclohexanone", "Benzylamine", "Sodium borohydride", "Acetic acid", "Sulfuric acid", "Sodium hydroxide", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Cyclohexanone is reduced to cyclohexanol using sodium borohydride in methanol.", "Step 2: Benzylamine is added to the reaction mixture and the pH is adjusted to 7-8 using acetic acid.", "Step 3: The mixture is heated to reflux for several hours to form the imine intermediate.", "Step 4: The imine intermediate is reduced using sodium borohydride in methanol to form the amine intermediate.", "Step 5: Sulfuric acid is added to the reaction mixture to protonate the amine intermediate.", "Step 6: The mixture is heated to reflux for several hours to form the benzazepine ring.", "Step 7: The reaction mixture is cooled and the pH is adjusted to basic using sodium hydroxide.", "Step 8: The product is extracted using ethanol and purified using column chromatography to obtain a mixture of diastereomers of decahydro-1H-1-benzazepin-2-one." ] } | |
CAS RN |
146032-52-2 |
Product Name |
decahydro-1H-1-benzazepin-2-one, Mixture of diastereomers |
Molecular Formula |
C10H17NO |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.